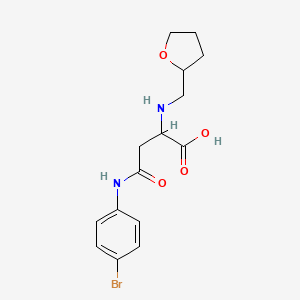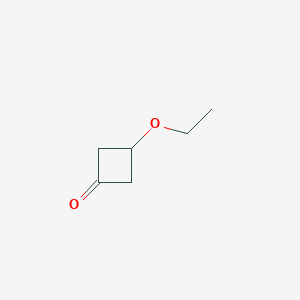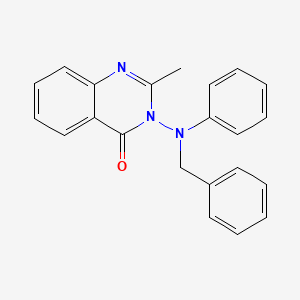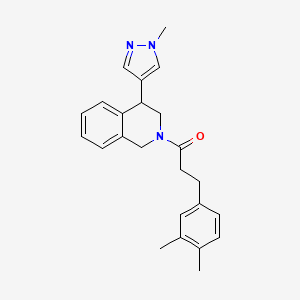![molecular formula C16H20N4O2 B2365491 N-(3,4-dimethylphenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide CAS No. 294675-74-4](/img/structure/B2365491.png)
N-(3,4-dimethylphenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethylphenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide, also known as CP-465,022, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a selective antagonist of the orexin-1 receptor, which is involved in the regulation of sleep, wakefulness, and appetite.
Aplicaciones Científicas De Investigación
Imidazole Derivatives in Scientific Research
Imidazole and its derivatives are a class of compounds with a wide range of applications in scientific research due to their unique chemical properties. These compounds are characterized by a five-membered ring containing two nitrogen atoms. The versatility of imidazole derivatives arises from their ability to participate in various chemical reactions, making them valuable in synthetic chemistry, pharmaceutical research, and material science.
1. Drug Development
Imidazole derivatives have been extensively studied for their pharmacological properties. They exhibit a broad spectrum of biological activities, including antifungal, antibacterial, and antitumor effects. Research highlights the importance of structural modification of imidazole rings to enhance their efficacy and selectivity towards specific biological targets (Iradyan et al., 2009).
2. Corrosion Inhibition
Imidazole derivatives are recognized for their role as corrosion inhibitors, especially in the oil and gas industry. Their adsorption onto metal surfaces forms a protective layer that reduces corrosion, extending the life of industrial equipment (Sriplai & Sombatmankhong, 2023).
3. Catalysis
Certain imidazole derivatives serve as catalysts in chemical reactions, including the synthesis of carbonates from carbon dioxide. This application is critical in developing sustainable chemical processes that contribute to carbon recycling and environmental protection (Chaugule et al., 2017).
Propiedades
IUPAC Name |
N'-(3,4-dimethylphenyl)-N-(3-imidazol-1-ylpropyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-12-4-5-14(10-13(12)2)19-16(22)15(21)18-6-3-8-20-9-7-17-11-20/h4-5,7,9-11H,3,6,8H2,1-2H3,(H,18,21)(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIXJUSWTUPNCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCCN2C=CN=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(1H-indol-3-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B2365411.png)

![cyclohexyl((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2365415.png)
![3-Methyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carbohydrazide](/img/structure/B2365416.png)
![2-Ethoxy-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone](/img/structure/B2365419.png)


![N-(4-methoxybenzyl)-2-{[3-oxo-2-(2-thienylmethyl)-2,3-dihydro-1H-isoindol-1-yl]sulfanyl}acetamide](/img/structure/B2365424.png)
![Tert-butyl 3-bromo-5H-pyrrolo[3,4-B]pyridine-6(7H)-carboxylate](/img/structure/B2365426.png)

![N-(2,3-dimethylphenyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2365429.png)
![2-[(3-Methoxynaphthalene-2-carbonyl)amino]thiophene-3-carboxamide](/img/structure/B2365430.png)
